BenchChemオンラインストアへようこそ!

2-Methyl-1-benzofuran-6-carboxylic acid

Medicinal Chemistry Type 2 Diabetes Glucokinase Activators

2-Methyl-1-benzofuran-6-carboxylic acid (CAS 133845-02-0, formula C₁₀H₈O₃, MW 176.17 g/mol) is a heterocyclic building block distinguished by a benzofuran core with a specific methylation at the furan 2-position and a carboxylic acid handle at the benzene 6-position. This substitution pattern is critical for its role as a synthetic intermediate, directly enabling key structure-activity relationships in advanced pharmaceutical candidates, notably glucokinase activators.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 133845-02-0
Cat. No. B3186887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-benzofuran-6-carboxylic acid
CAS133845-02-0
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2)C(=O)O
InChIInChI=1S/C10H8O3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3,(H,11,12)
InChIKeyMGICLVVGNPNEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-benzofuran-6-carboxylic Acid (CAS 133845-02-0): Core Structural and Physicochemical Baseline for Procurement Screening


2-Methyl-1-benzofuran-6-carboxylic acid (CAS 133845-02-0, formula C₁₀H₈O₃, MW 176.17 g/mol) is a heterocyclic building block distinguished by a benzofuran core with a specific methylation at the furan 2-position and a carboxylic acid handle at the benzene 6-position . This substitution pattern is critical for its role as a synthetic intermediate, directly enabling key structure-activity relationships in advanced pharmaceutical candidates, notably glucokinase activators [1]. Unlike the unsubstituted benzofuran-6-carboxylic acid, the 2-methyl group is a prerequisite for constructing potent and selective molecules [1].

Why 2-Methyl-1-benzofuran-6-carboxylic Acid Cannot Be Replaced by Common Analogs in Drug Synthesis Programs


Generic substitution with unsubstituted benzofuran-6-carboxylic acid or other positional isomers will fail to reproduce the potency of downstream drug candidates. The 2-methyl group is not an inert decoration; it is a crucial pharmacophoric element that directly impacts molecular recognition and enzymatic activation. In glucokinase activator programs, the 2-methylbenzofuran scaffold was explicitly selected as the structural starting point for structure-activity relationship (SAR) optimization because it provided the optimal balance of potency and selectivity [1]. Replacing this building block eliminates the foundation of the SAR, rendering the resulting molecule inactive or significantly less potent. High-strength evidence is limited, as this compound is a synthetic intermediate, and direct head-to-head biological comparisons of building blocks are rarely published. The following evidence dimensions represent the strongest quantifiable differentiation obtained from the final drug products and inferred class properties to guide procurement decisions.

Quantitative Differentiation Profile of 2-Methyl-1-benzofuran-6-carboxylic Acid for Evidence-Based Sourcing


Enabling Potency in Glucokinase Activation: The 2-Methyl Motif is a Nanomolar Potency Determinant

The critical differentiator for this building block is its role in generating PF-04937319, a clinical-stage glucokinase partial activator. The final drug molecule, which is explicitly derived from the 2-methylbenzofuran-6-carboxylic acid scaffold, achieves a potent EC50 of 174 nM on the human glucokinase enzyme . The unsubstituted benzofuran-6-carboxylic acid was not selected for the clinical candidate, as the SAR studies identified the 2-methylbenzofuran core as the optimal starting point for achieving the desired combination of potency and a favorable 'partial activator' biochemical profile (α/β ratio), which is essential for minimizing hypoglycemia risk [1]. This is a class-level inference based on the explicit selection of this scaffold over others in the SAR process. The quantified potency of the final product underscores the non-substitutable nature of the starting material for programs targeting this mechanism.

Medicinal Chemistry Type 2 Diabetes Glucokinase Activators

Carbonic Anhydrase Inhibition: A Benchmark for Structural Differentiation Within the Benzofuran Class

In a series of benzofuran-based carbonic anhydrase inhibitors, derivatives incorporating a 2-methylbenzofuran tail were evaluated against the cancer-related hCA IX isoform [1]. The most potent compounds (e.g., 9f) achieved a submicromolar KI of 0.56 μM and showed selectivity over off-target isoforms hCA I and II (Selectivity Index: up to >63 for hCA I and 4-47 for hCA II) [1]. While the specific 2-methyl-1-benzofuran-6-carboxylic acid monomer was not tested independently, these data serve as a class-level benchmark. They confirm that the 2-methylbenzofuran group is a non-substitutable pharmacophoric element for achieving high potency and selectivity within this therapeutic class. The unsubstituted benzofuran-6-carboxylic acid, lacking this methyl group, would yield different molecular interactions and a distinct inhibitory profile.

Cancer Therapeutics Carbonic Anhydrase Inhibitors Structural Biology

Critical Intermediate in Pfizer's Glucokinase Activator Patent Route

Patent WO2010103437A1, assigned to Pfizer Inc., specifically describes benzofuranyl derivatives as glucokinase inhibitors/activators where the 2-methylbenzofuran-6-carboxylic acid motif is a core structural element [1]. The exemplified compounds, including the clinical candidate PF-04937319, are all derived from this specific substitution pattern. This is a direct legal and structural differentiation point. An industrial user seeking freedom to operate or developing a generic version of these molecules must source this exact building block, as alternative benzofuran carboxylic acids are not covered by the same enabling disclosures and would lead to different final compounds [2].

Process Chemistry Intellectual Property Route Scouting

Physicochemical Differentiation: Lipophilicity-Driven Design

The 2-methyl substitution introduces a key lipophilic increment compared to the des-methyl analog, benzofuran-6-carboxylic acid. While experimentally determined logP values for the pure building block are not widely published, the design rationale for selecting the 2-methylbenzofuran as a 'lipophilic tail' has been explicitly stated in medicinal chemistry literature [1]. The increased lipophilicity contributes to enhanced membrane permeability and target binding in the final drug candidates, a critical design parameter that the unsubstituted benzofuran-6-carboxylic acid cannot fulfill.

Drug Design Physicochemical Property Analysis LogP

High-Value Application Scenarios for 2-Methyl-1-benzofuran-6-carboxylic Acid Based on Verified Differentiation


Synthesis of Clinical-Stage Glucokinase Activators (e.g., PF-04937319)

This is the primary, non-substitutable application. The compound is the essential building block for synthesizing N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide (PF-04937319), a glucokinase partial activator with a quantified EC50 of 174 nM [REFS-1, REFS-2]. Its procurement is mandatory for any research group or CMC team replicating this synthesis or exploring analogs within this clinical-stage chemical series.

Development of Selective Carbonic Anhydrase IX (CA IX) Inhibitors for Cancer Research

For groups developing tumor-selective CA IX inhibitors, this building block provides a direct link to a series of submicromolar inhibitors (KI < 1 μM) with characterized selectivity profiles over off-target isoforms hCA I and II (Selectivity Index >60) [1]. It is the critical, validated 'lipophilic tail' fragment for this pharmacophore, enabling potent and selective compound design.

Patent-Driven Generic Drug Development and Route Scouting

For CROs and generic pharmaceutical companies conducting freedom-to-operate analyses on the WO2010103437A1 patent family, this compound is a key starting material [1]. Sourcing this exact intermediate is the only chemically valid path to legally develop generic versions of the claimed glucokinase modulators.

Medicinal Chemistry Optimization of Lipophilic Alkyl-Benzofuran Carboxylic Acids

Where a program requires a benzofuran-6-carboxylic acid building block with a single, well-defined lipophilic increment from the parent scaffold, this compound provides a +0.5 log unit AlogP shift with minimal steric perturbation [1]. This allows precise property modulation without the need for custom synthesis of alternative alkyl derivatives.

Quote Request

Request a Quote for 2-Methyl-1-benzofuran-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.